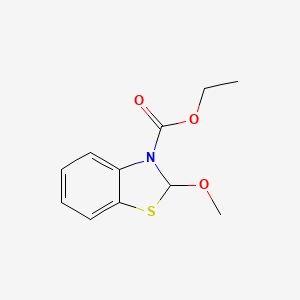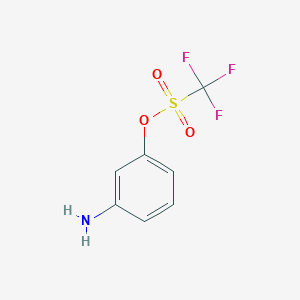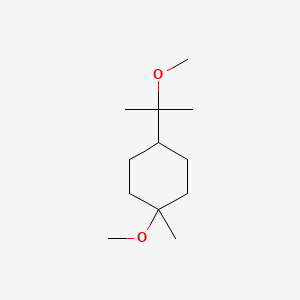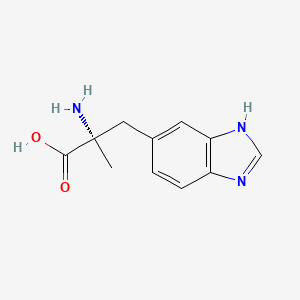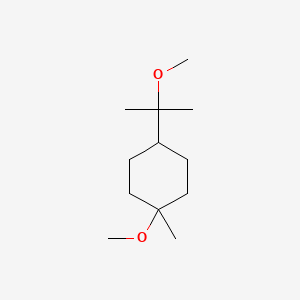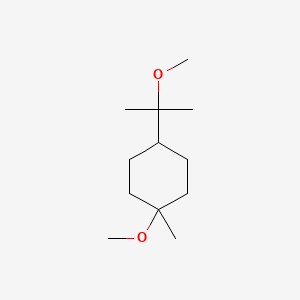
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is an organic compound with the molecular formula C12H24O2 It is a derivative of cyclohexane, featuring methoxy and methyl groups attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1-methylcyclohexanol with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound. The reaction conditions usually involve heating the mixture to a temperature of around 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) or alkyl halides (e.g., methyl iodide).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-methylcyclohexane: Similar structure but lacks the additional methoxy group.
1-Methoxy-4-(1-methylethyl)cyclohexane: Similar structure but lacks the additional methyl group.
1-Methoxy-4-(1-methoxy-1-methylethyl)benzene: Similar functional groups but attached to a benzene ring instead of a cyclohexane ring.
Uniqueness
1-Methoxy-4-(1-methoxy-1-methylethyl)-1-methylcyclohexane is unique due to the presence of both methoxy and methyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69680-39-3 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1-methoxy-4-(2-methoxypropan-2-yl)-1-methylcyclohexane |
InChI |
InChI=1S/C12H24O2/c1-11(2,13-4)10-6-8-12(3,14-5)9-7-10/h10H,6-9H2,1-5H3 |
InChI Key |
GGRDCTPZRBUOJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


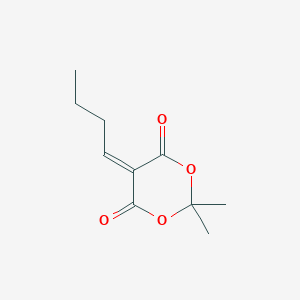
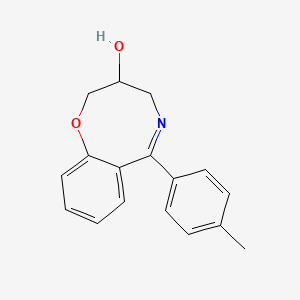

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)
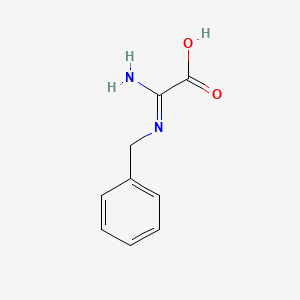
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)

![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
